

# An In-depth Technical Guide to N-ethyl-3-methylbutanamide

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## Compound of Interest

Compound Name: *N-ethyl-3-methylbutanamide*

Cat. No.: *B171319*

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This technical guide provides a comprehensive overview of the basic properties of **N-ethyl-3-methylbutanamide**, tailored for researchers, scientists, and professionals in drug development. The document summarizes known physicochemical properties, outlines general experimental protocols for its synthesis and analysis, and includes visualizations for key procedures.

## Chemical Identity and Physical Properties

**N-ethyl-3-methylbutanamide** is a secondary amide with the chemical formula  $C_7H_{15}NO$ .<sup>[1]</sup>

While specific experimental data for this compound is limited, a summary of its computed properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-ethyl-3-methylbutanamide**

Property	Value	Source
IUPAC Name	<b>N-ethyl-3-methylbutanamide</b>	<b>PubChem[1]</b>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
CAS Number	100868-92-6	PubChem[1]
SMILES	CCNC(=O)CC(C)C	PubChem[1]
InChIKey	BOQSOBHPGBKUJL-UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	1.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	129.115364102 Da	PubChem[1]

| Topological Polar Surface Area | 29.1 Å<sup>2</sup> | PubChem[1] |

Note: The majority of the properties listed are computed and have not been experimentally verified.

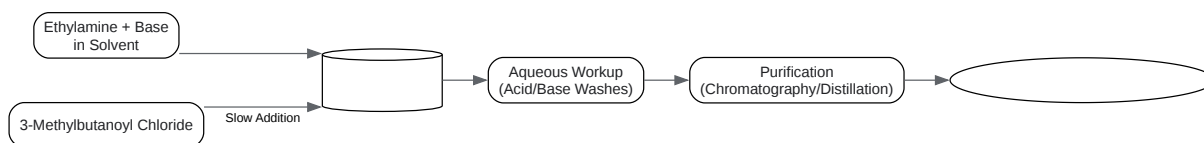
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **N-ethyl-3-methylbutanamide** are not readily available in the literature. However, based on general principles of organic chemistry for the synthesis and analysis of secondary amides, the following methodologies can be proposed.

A common and effective method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine. In this case, 3-methylbutanoyl chloride would be reacted with ethylamine.

## General Synthesis Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.
- **Addition of Acyl Chloride:** Cool the solution in an ice bath. Slowly add a stoichiometric equivalent of 3-methylbutanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute aqueous base solution (e.g., saturated  $\text{NaHCO}_3$ ) to remove any unreacted acyl chloride, and finally with brine.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by flash column chromatography or distillation.



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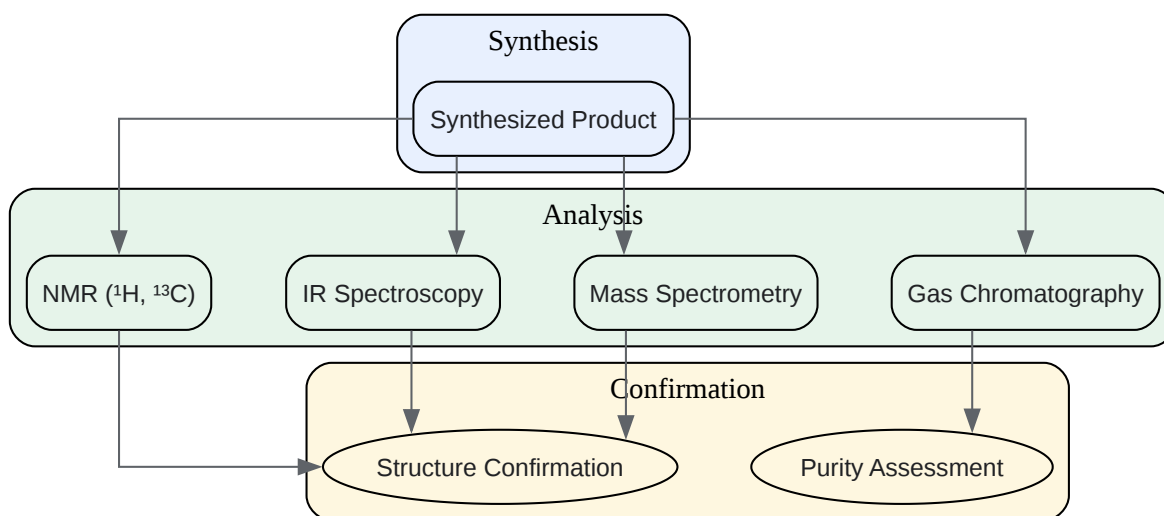
General workflow for the synthesis of **N-ethyl-3-methylbutanamide**.

The identity and purity of the synthesized **N-ethyl-3-methylbutanamide** can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the ethyl group (triplet and quartet), the isobutyl group (doublet, multiplet, and doublet), and the N-H proton (broad singlet).
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, and the unique carbons of the ethyl and isobutyl groups.
Infrared (IR) Spectroscopy	Characteristic peaks for the N-H stretch (around $3300\text{ cm}^{-1}$ ), C=O stretch (amide I band, around $1640\text{ cm}^{-1}$ ), and N-H bend (amide II band, around $1550\text{ cm}^{-1}$ ).
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound ( $129.20\text{ g/mol}$ ). Fragmentation patterns would likely involve cleavage of the amide bond.

| Gas Chromatography (GC) | A single peak under appropriate conditions, indicating the purity of the compound. The retention time can be used for identification. |



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## References

- 1. N-ethyl-3-methylbutanamide | C<sub>7</sub>H<sub>15</sub>NO | CID 528605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-ethyl-3-methylbutanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171319#n-ethyl-3-methylbutanamide-basic-properties]

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